4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
Description
4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is a quinazoline derivative characterized by a 3-chlorophenylamino substituent at position 4, a methoxy group at position 7, and an acetate ester at position 6 of the quinazoline core. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting epidermal growth factor receptor (EGFR) pathways. The acetate group serves as a modifiable site for hydrolysis or further functionalization, as demonstrated in synthetic protocols . Its molecular formula is C₁₇H₁₄ClN₃O₃, with a molecular weight of 361.76 g/mol .
Properties
IUPAC Name |
[4-(3-chloroanilino)-7-methoxyquinazolin-6-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10(22)24-16-7-13-14(8-15(16)23-2)19-9-20-17(13)21-12-5-3-4-11(18)6-12/h3-9H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZICUUOWBPEJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Substitution Reactions:
Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester, typically using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H14ClN3O3
- Molecular Weight : Approximately 343.76 g/mol
- CAS Number : 1187223-25-1
The compound features a methoxy group and a chloro-substituted phenyl amino group, which contribute to its unique chemical behavior and biological activity .
Medicinal Chemistry Applications
-
Anticancer Activity :
- Quinazoline derivatives, including this compound, have shown promise in inhibiting various cancer cell lines. Research indicates that compounds with similar structures can interfere with kinase pathways, which are often dysregulated in cancer .
- A study demonstrated that quinazoline derivatives exhibit cytotoxic effects against several cancer types, highlighting their potential as anticancer agents.
-
Antimicrobial Properties :
- The compound's structure suggests potential antimicrobial activity. Quinazolines have been documented to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
- Kinase Inhibition :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Efficacy | Showed effective inhibition against Staphylococcus aureus, suggesting potential as a treatment for resistant bacterial infections. |
| Study C | Kinase Inhibition | Identified as a potent inhibitor of EGFR and VEGFR, crucial targets in cancer therapy. |
Synthetic Routes
The synthesis of 4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate involves several steps that optimize yield and purity. Key steps typically include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the chloro-substituted phenyl amino group via nucleophilic substitution.
- Acetylation to form the final acetate derivative.
These synthetic methods are essential for producing compounds with desired pharmacological properties .
Safety Profile
While exploring its applications, it is crucial to consider safety profiles. Initial data indicate potential hazards such as skin irritation or respiratory issues upon exposure; thus, handling precautions must be observed during laboratory work .
Mechanism of Action
The mechanism of action of 4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological pathways.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, by binding to and inhibiting key proteins.
Comparison with Similar Compounds
4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl acetate (CAS 19)
- Key Differences: Incorporates a 3-chloro-4-fluorophenylamino group instead of 3-chlorophenylamino.
- Impact: The addition of fluorine at the para position of the phenyl ring enhances metabolic stability and binding affinity due to fluorine’s electronegativity and lipophilicity. Hydrolysis of the acetate group yields 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (CAS 20) with 90% yield, indicating efficient deacetylation .
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[(3-morpholin-4-yl)propoxy]quinazolin-4-amine (Compound 3)
- Key Differences : Replaces the acetate group with a morpholinylpropoxy chain.
- This modification is common in kinase inhibitors to enhance target engagement .
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride (CAS 612501-80-1)
4-Chloro-7-methoxyquinazolin-6-yl acetate (CAS 23055-75-6)
- Key Differences: Lacks the 3-chlorophenylamino group, with a chlorine directly at position 4 of the quinazoline core.
- This compound is primarily a synthetic intermediate .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogues
Biological Activity
4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is a synthetic compound belonging to the quinazoline family, recognized for its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a 3-chlorophenylamino group and a methoxy group, along with an acetate ester. Its molecular formula is , and it has a molecular weight of 281.70 g/mol. The structure can be represented as follows:
Anticancer Properties
Research indicates that compounds within the quinazoline family exhibit significant anticancer activities. Specifically, 4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may act by inhibiting specific kinases involved in cell signaling pathways that regulate cell growth and survival. In vitro studies show that it can induce apoptosis in cancer cells by activating caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially through the disruption of bacterial cell wall synthesis or interference with protein synthesis.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated an IC50 value of approximately 15 µM for the inhibition of cell growth, indicating moderate potency compared to standard chemotherapeutics.
- Antimicrobial Assays : In tests against Staphylococcus aureus and Escherichia coli, the compound showed zones of inhibition comparable to established antibiotics, suggesting potential as a lead compound for further development in antimicrobial therapy.
Data Table: Summary of Biological Activities
| Activity Type | Assessed Effect | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Cell proliferation inhibition | 15 | |
| Antimicrobial | Inhibition against E. coli | - | |
| Antimicrobial | Inhibition against S. aureus | - |
The mechanism through which 4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate exerts its biological effects involves:
- Targeting Kinases : The compound likely interacts with tyrosine kinases, disrupting signaling pathways essential for tumor growth and survival.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways via caspase activation, leading to programmed cell death in malignant cells.
Comparison with Similar Compounds
When compared to other quinazoline derivatives, such as 4-((3-Chlorophenyl)amino)-6,7-dimethoxyquinazoline, this compound demonstrates unique biological activities due to its specific substitution pattern which influences its pharmacological profile.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate | Methoxy and acetate groups; anticancer activity | Moderate potency against cancer |
| 4-((3-Chlorophenyl)amino)-6,7-dimethoxyquinazoline | Additional methoxy group; altered reactivity | Varies based on substitution |
Q & A
Q. How to ensure reproducibility in kinase inhibition assays?
- Methodological Answer :
- Standardized Protocols : Adopt ADP-Glo™ Kinase Assay kits with internal controls (e.g., staurosporine as a pan-kinase inhibitor).
- Blinded Data Collection : Assign compound codes to minimize bias in IC50 determination.
- Open Data Sharing : Deposit raw data (e.g., dose-response curves) in repositories like Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
